molecular formula C8H3FN2O4 B1388262 4-Cyano-2-fluoro-5-nitrobenzoic acid CAS No. 1003709-73-6

4-Cyano-2-fluoro-5-nitrobenzoic acid

Cat. No. B1388262
M. Wt: 210.12 g/mol
InChI Key: VETQVQIUKQNKHY-UHFFFAOYSA-N
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Description

4-Cyano-2-fluoro-5-nitrobenzoic acid is an organic compound with the chemical formula C8H3FN2O4 . It is a colorless or pale yellow crystalline solid .


Synthesis Analysis

The synthesis of 4-Cyano-2-fluoro-5-nitrobenzoic acid can be achieved by nitric acid activation of fluoronitrobenzene and the reaction of sodium cyanide . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .


Molecular Structure Analysis

The molecular formula of 4-Cyano-2-fluoro-5-nitrobenzoic acid is C8H3FN2O4 . The molar mass is 210.12 g/mol .


Chemical Reactions Analysis

4-Cyano-2-fluoro-5-nitrobenzoic acid is commonly used as a reagent in organic synthesis . It can be used to prepare other organic compounds, with research and industrial uses .


Physical And Chemical Properties Analysis

4-Cyano-2-fluoro-5-nitrobenzoic acid has a melting point of about 147-148°C and a boiling point of about 400°C . It has good solubility, soluble in polar solvents such as alcohols, esters, and chloroform, and insoluble in non-polar solvents such as petroleum ether and n-heptane .

Scientific Research Applications

  • 4-Chloro-2-fluoro-5-nitrobenzoic acid : This compound is often used as a building block in organic synthesis . Unfortunately, the specific applications and experimental procedures are not detailed in the available resources .

  • Substituent Effects on Acidity : The presence of an electron‑withdrawing or electron‑releasing group affects the stability of a positively charged carbocation . This principle could potentially be applied to “4-Cyano-2-fluoro-5-nitrobenzoic acid”, given its nitro group and cyano group, which are electron-withdrawing groups .

  • Nitro Compounds : Nitro compounds can be synthesized from chlorobenzene by nitration and subsequently replacing the chlorine by reaction with ammonia . This method could potentially be applied to synthesize “4-Cyano-2-fluoro-5-nitrobenzoic acid” if starting from a suitable chlorobenzene derivative .

  • 4-Chloro-2-fluoro-5-nitrobenzoic acid : This compound is often used as a building block in organic synthesis . Unfortunately, the specific applications and experimental procedures are not detailed in the available resources .

  • Substituent Effects on Acidity : The presence of an electron‑withdrawing or electron‑releasing group affects the stability of a positively charged carbocation . This principle could potentially be applied to “4-Cyano-2-fluoro-5-nitrobenzoic acid”, given its nitro group and cyano group, which are electron-withdrawing groups .

  • Nitro Compounds : Nitro compounds can be synthesized from chlorobenzene by nitration and subsequently replacing the chlorine by reaction with ammonia . This method could potentially be applied to synthesize “4-Cyano-2-fluoro-5-nitrobenzoic acid” if starting from a suitable chlorobenzene derivative .

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . During operation, ensure good ventilation and avoid inhaling gas or solution vapor .

properties

IUPAC Name

4-cyano-2-fluoro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3FN2O4/c9-6-1-4(3-10)7(11(14)15)2-5(6)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETQVQIUKQNKHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)C(=O)O)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662785
Record name 4-Cyano-2-fluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-2-fluoro-5-nitrobenzoic acid

CAS RN

1003709-73-6
Record name 4-Cyano-2-fluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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